molecular formula C9H18N2 B15230876 (Octahydroindolizin-3-yl)methanamine

(Octahydroindolizin-3-yl)methanamine

Cat. No.: B15230876
M. Wt: 154.25 g/mol
InChI Key: CCGILMSMCXTSOS-UHFFFAOYSA-N
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Description

(Octahydroindolizin-3-yl)methanamine is a bicyclic amine featuring a saturated indolizine scaffold (a fused 6-5 bicyclic system) with a methanamine group at the 3-position. The octahydroindolizine core provides structural rigidity, which can enhance binding specificity compared to flexible analogs.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-3-ylmethanamine

InChI

InChI=1S/C9H18N2/c10-7-9-5-4-8-3-1-2-6-11(8)9/h8-9H,1-7,10H2

InChI Key

CCGILMSMCXTSOS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)CCC2CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydroindolizin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of indolizine derivatives followed by amination. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance reaction rates and minimize by-products. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

(Octahydroindolizin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hypervalent iodine, TEMPO

    Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Catalysts: Palladium, Copper, Ruthenium

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, and various substituted indolizine derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of (Octahydroindolizin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Physicochemical Properties and Trends

Solubility

provides solubility data for methanamine derivatives (Table 1). While direct data for this compound is unavailable, trends suggest that bulky substituents reduce water solubility. For example:

  • Methanamine : Highly water-soluble (0.976 mole fraction in water at 298 K) due to small size and polarity .
  • Benzenemethanamine : Moderate water solubility (0.324 mole fraction) but high solubility in pyridine .
  • This compound (predicted) : Likely low water solubility due to hydrophobic bicyclic core, with higher solubility in DMF or dichloromethane.

Table 1: Solubility Trends of Methanamine Derivatives

Compound Water Solubility (Predicted) Organic Solvent Solubility Source
Methanamine High Low
Benzenemethanamine Moderate High
This compound Low High Structural analogy

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Octahydroindolizin-3-yl)methanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as reductive amination or spirocyclic ring formation. For optimization:

  • Use continuous flow reactors to enhance reaction efficiency and control exothermic conditions .
  • Employ catalytic systems (e.g., palladium or nickel catalysts) to improve regioselectivity and reduce byproducts .
  • Optimize temperature (80–120°C) and pressure (1–3 atm) parameters to stabilize intermediates and maximize yield .
    • Key Data : Analogous compounds (e.g., spirocyclic methanamines) achieve >85% purity under optimized flow conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the octahydroindolizine ring system and amine group positioning .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (±0.001 Da accuracy) .
  • HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% for pharmacological studies) .
    • Reference Data : Similar methanamine derivatives show distinct NMR shifts for cyclopropane protons (δ 1.2–1.8 ppm) and amine groups (δ 2.3–3.1 ppm) .

Q. What are the key solubility and partition coefficient (LogP) parameters of this compound, and how do they affect experimental design?

  • Methodological Answer :

  • Solubility : Determine via shake-flask method in buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol). Polar aprotic solvents enhance solubility for in vitro assays .
  • LogP : Measure using octanol-water partitioning. Expected LogP ~1.5–2.5 due to the bicyclic structure, indicating moderate lipophilicity .
    • Implications : Low aqueous solubility may require formulation with surfactants (e.g., Tween-80) for bioavailability studies .

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Methodological Answer :

  • Storage : -20°C under inert gas (argon) to prevent oxidation. Use amber vials to avoid photodegradation .
  • Handling : Use PPE (gloves, goggles) and fume hoods. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How does the octahydroindolizine ring system influence the compound's stability and reactivity under different pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). The fused bicyclic structure enhances rigidity, reducing hydrolysis susceptibility compared to linear analogs .
  • pH Reactivity : Use LC-MS to identify degradation products. The amine group may form Schiff bases under acidic conditions (pH <3) .
    • Data : Spirocyclic methanamines retain >90% stability at pH 7.4 after 30 days .

Q. What strategies can resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line variability) .
  • Dose-Response Curves : Validate activity thresholds (EC₅₀/IC₅₀) across multiple assays (e.g., enzyme inhibition vs. cell viability) .
    • Case Study : Discrepancies in IC₅₀ values (µM vs. nM ranges) for similar compounds were resolved by standardizing ATP concentrations in kinase assays .

Q. What in vitro and in vivo models are appropriate for elucidating the pharmacological mechanisms of this compound?

  • Methodological Answer :

  • In Vitro :
  • Enzyme Assays : Fluorescence polarization for binding affinity (Kd) to targets like GPCRs or ion channels .
  • Cell-Based Models : Primary neurons for neuroactivity screening; HEK293 cells for receptor overexpression studies .
  • In Vivo :
  • Rodent Models : Tail-flick test (analgesia) or forced swim test (antidepressant activity) with pharmacokinetic profiling (Cmax, T½) .
    • Data : Analogous compounds show 50% pain reduction in murine models at 10 mg/kg doses .

Q. How can computational chemistry approaches predict the interaction between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with protein targets (e.g., serotonin receptors) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and hydrogen-bond occupancy .
    • Case Study : Docking of spirocyclic methanamines predicted a ΔG of -9.8 kcal/mol with 5-HT₁A receptors, validated by SPR assays .

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